Einecs 299-656-0

Description

Significance of Einecs 299-656-0 in Contemporary Chemical Research Contexts

The significance of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane in modern chemical research is primarily linked to its function as a secondary antioxidant in polymers. samaterials.com Its high molecular weight imparts low volatility and excellent thermal stability, making it particularly suitable for high-temperature processing of engineering plastics such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamides (PA). magicspc.com2017erp.comlongchangchemical.com Research in this area focuses on its ability to protect polymers from thermo-oxidative degradation during processing and throughout the service life of the material. longchangchemical.com

A key area of investigation is its performance in demanding applications where color stability and melt flow retention are critical. squarespace.com For instance, in polypropylene (B1209903) (PP) systems, this phosphite (B83602) antioxidant can be used without a primary phenolic antioxidant, which is advantageous in preventing unwanted reactions with other additives. magicspc.com Its "unsurpassed hydrolytic stability" is another focal point of its significance, as this property prevents the formation of black specks and other defects during polymer processing. squarespace.com

The compound's high phosphorus content contributes to its efficiency as an antioxidant. longchangchemical.com It functions by decomposing hydroperoxides, which are precursors to degradative radical species, thus interrupting the auto-oxidation cycle of the polymer. samaterials.comvulcanchem.com This mechanism is a cornerstone of research into the stabilization of polymers by phosphite esters.

Overview of Scholarly Endeavors Pertaining to this compound

Scholarly endeavors related to 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane are often application-focused, exploring its efficacy in various polymer systems. A notable area of academic and industrial research is the synergistic effect when combined with other stabilizers, particularly primary antioxidants like hindered phenols. samaterials.com This combination is often investigated to achieve comprehensive protection against both processing and long-term thermal degradation.

One specific study highlighted the potential for sustainable management of this antioxidant by focusing on its recovery from industrial wastewater generated during polypropylene compounding. mdpi.com This research involved developing a solid-phase extraction (SPE) method to recover the compound, followed by comprehensive analysis using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and thermal analysis (TGA and DSC) to confirm its structure and purity. mdpi.com The recovered antioxidant was then re-incorporated into polypropylene resins, where it was shown to improve thermal properties and mitigate thermo-oxidative degradation. mdpi.com

Computational studies on phosphite esters, a class to which this compound belongs, represent another avenue of scholarly work. mdpi.com While specific computational analyses for this exact molecule are not widely published, the general principles of using Density Functional Theory (DFT) to predict antioxidant activity through mechanisms like formal hydrogen transfer (FHT) and single electron transfer (SET) are well-established for related compounds. nih.gov These theoretical studies help in understanding the structure-activity relationship and in designing more efficient antioxidant molecules.

Below are data tables summarizing the known properties of the compound and findings from a specific research study.

Properties of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

| Property | Value |

| CAS Number | 154862-43-8 |

| Molecular Formula | C₅₃H₅₈O₆P₂ |

| Molecular Weight | 852.97 g/mol |

| Appearance | White free-flowing powder |

| Melting Point | 225-246 °C |

| Volatile Matter | ≤ 0.5% |

| Ash Content | ≤ 0.2% |

| Data sourced from technical specifications. ecochemchina.com |

Research Findings on Recovered Antioxidant in Polypropylene

| Analytical Method | Result for Recovered Additive |

| High-Performance Liquid Chromatography (HPLC) | Purity confirmed with linearity (R²) > 0.9995 |

| Solid-Phase Extraction (SPE) Recovery | > 96% |

| Thermogravimetric Analysis (TGA) of PP + Recovered Additive | Showed improved thermal stability compared to pure PP |

| Differential Scanning Calorimetry (DSC) of PP + Recovered Additive | Indicated mitigation of thermo-oxidative degradation |

| This table summarizes findings from a study on the recovery and reuse of the antioxidant from industrial wastewater. mdpi.com |

Structure

3D Structure of Parent

Propriétés

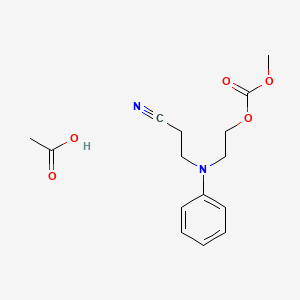

Numéro CAS |

93893-65-3 |

|---|---|

Formule moléculaire |

C15H20N2O5 |

Poids moléculaire |

308.33 g/mol |

Nom IUPAC |

acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |

InChI |

InChI=1S/C13H16N2O3.C2H4O2/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12;1-2(3)4/h2-4,6-7H,5,9-11H2,1H3;1H3,(H,3,4) |

Clé InChI |

QLBIPTUDTHHWOX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Einecs 299 656 0

Synthetic Routes and Pathways for Einecs 299-656-0 Production

The production of this compound is a multi-step process involving the alkoxylation of a starter molecule, trimethylolpropane (B17298). This process is a form of ring-opening polymerization where cyclic ether monomers, specifically ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), are sequentially added to the initiator.

The synthesis begins with the initiator, trimethylolpropane, which is a trifunctional alcohol. barentz-na.comatamanchemicals.com This initiator provides three active hydrogen sites, in the form of hydroxyl (-OH) groups, from which the polymer chains can grow. The general process involves reacting the initiator with the alkylene oxides under controlled conditions. google.com

Key steps in the synthesis include:

Initiation: The process typically starts by reacting trimethylolpropane with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), which acts as a catalyst. google.comgoogle.com This deprotonates the hydroxyl groups on the trimethylolpropane, forming a more nucleophilic alkoxide.

Propagation (Alkoxylation): Ethylene oxide and propylene oxide are introduced into the reactor. The alkoxide initiator attacks the electrophilic carbon atoms of the epoxide ring, causing it to open and incorporate into the structure. This step regenerates an alkoxide at the end of the newly formed chain, which can then react with another epoxide monomer. This chain-growth process continues until all the monomers are consumed. google.com The sequence of addition (e.g., adding all PO first, then EO, or vice versa) determines whether the final polymer has block or random copolymer characteristics. scconline.orgtri-iso.com For this compound, the structure is a result of both ethoxylation and propoxylation.

Termination and Neutralization: Once the desired molecular weight is achieved, the reaction is terminated. The catalyst is typically neutralized with an acid, such as acetic acid, and subsequently removed through filtration or adsorption methods to ensure the purity of the final polyol. google.comgoogle.com

The reaction conditions are critical for controlling the final properties of the polymer, such as its molecular weight, the ratio of EO to PO units, and the distribution of chain lengths.

Table 1: Typical Reaction Parameters for Polyether Polyol Synthesis

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Initiator | Trimethylolpropane | Provides a trifunctional core for polymer growth. hoyonn.com |

| Monomers | Ethylene Oxide (EO), Propylene Oxide (PO) | Building blocks of the polymer chains. epa.gov |

| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Activates the initiator for polymerization. google.com |

| Temperature | 80°C to 175°C | Controls the rate of the ring-opening reaction. google.comgoogle.com |

| Pressure | Controlled by monomer feed | Maintained to keep monomers in the liquid phase. |

| Monomer Feed | Sequential or mixed feed | Determines block or random copolymer structure. scconline.org |

Advanced Spectroscopic and Diffraction Techniques for Elucidating the Molecular Architecture of this compound

The molecular architecture of a complex polymer like this compound requires a suite of advanced analytical techniques for full characterization. These methods provide information on the chemical structure, molecular weight distribution, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for the detailed structural analysis of EO/PO copolymers. scconline.orgthermofisher.com

¹H NMR: Allows for the quantification of the relative amounts of ethylene oxide and propylene oxide in the polymer chains. The distinct signals from the methyl protons of the PO units (typically around 1.2 ppm) can be integrated and compared to the signals from the methylene (B1212753) and methine protons in the polymer backbone (3.4-3.9 ppm) to calculate the EO/PO ratio. scconline.orgthermofisher.com

¹³C NMR: Provides more detailed information about the sequence of the monomer units (dyads and triads like EO-PO, PO-PO, etc.) and the nature of the end-groups (primary vs. secondary hydroxyls). scconline.orgastm.org This helps to understand whether the copolymer has a block or random structure.

Table 2: Illustrative NMR Chemical Shifts for EO/PO Copolymer Analysis

| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| ¹H | PO Methyl Group (-CH₃) | ~1.2 | Quantification of PO content. scconline.org |

| ¹H | EO/PO Backbone (-CH₂-, -CH-) | 3.4 - 3.9 | Quantification of total monomer content. scconline.org |

| ¹³C | PO Methyl Group (-CH₃) | ~17 | Identification of PO units. |

| ¹³C | EO/PO Backbone Carbons | 65 - 80 | Monomer sequencing (block vs. random). astm.org |

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly effective for analyzing synthetic polymers. It provides detailed information about the molecular weight distribution (polydispersity) and can identify the different oligomers present in the sample. ccsenet.orgnih.gov For complex copolymers, MALDI-MS can resolve individual polymer chains that differ by a single EO or PO unit, offering a granular view of the sample's composition. arxiv.orgresearchgate.net The technique can also help in determining the end-groups of the polymer chains. acs.orgresearchgate.net

X-ray Diffraction (XRD): X-ray diffraction is used to determine the degree of crystallinity in a polymer sample. intertek.comthermofisher.com Polymers can exist in crystalline, semi-crystalline, or amorphous states. icdd.com For a polyether polyol like this compound, which is typically a viscous liquid or an amorphous solid, XRD patterns will show broad, diffuse halos rather than sharp peaks. uc.edufiveable.me This confirms the lack of long-range ordered crystalline structures, a characteristic that influences the material's physical properties like viscosity and flexibility. intertek.com

Table of Compound Names

| Common Name/Abbreviation | Systematic Name/Description |

| This compound | 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, ethoxylated, propoxylated |

| Trimethylolpropane (TMP) | 2-ethyl-2-(hydroxymethyl)-1,3-propanediol |

| Ethylene Oxide (EO) | Oxirane |

| Propylene Oxide (PO) | Methyloxirane |

| Potassium Hydroxide | Potassium hydroxide |

| Sodium Hydroxide | Sodium hydroxide |

| Acetic Acid | Acetic acid |

Identity of Chemical Compound this compound Cannot Be Determined

A thorough search of available chemical databases and regulatory resources did not yield a conclusive identification for the chemical substance designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-656-0.

Without a confirmed chemical name and associated Chemical Abstracts Service (CAS) number, it is not possible to retrieve the specific scientific data required to detail the environmental fate and biogeochemical dynamics as requested. Information regarding degradation pathways, kinetics, and the influence of microbiomes is specific to a compound's unique chemical structure and properties. Therefore, the generation of a scientifically accurate article as outlined is not feasible.

Environmental Fate and Biogeochemical Dynamics of Einecs 299 656 0

Degradation and Transformation Pathways of Einecs 299-656-0 in Environmental Compartments

Abiotic Transformation Processes of this compound

Hydrolytic Stability and Degradation Kinetics of Flumioxazin (B1672886) in Aqueous Media

The hydrolysis of flumioxazin is a significant degradation pathway and is highly dependent on the pH of the aqueous medium. researchgate.net The rate of hydrolysis increases with rising pH. researchgate.net The half-life of flumioxazin has been reported to be approximately 4.2 to 5 days at a pH of 5, 19 to 26 hours at a pH of 7, and as rapid as 14 to 23 minutes at a pH of 9. epa.govfao.org In most lake environments, the half-life is expected to be less than a day. wi.gov

Studies have identified several major degradation products resulting from hydrolysis. At a pH of 9, the primary degradate found at high concentrations (97.3% of the applied amount) is 482-HA. epa.gov In more acidic and neutral solutions (pH 5 and 7), APF and THPA are the important degradation components. epa.gov Two primary degradation products were identified in one study, with one appearing in all buffer solutions and the second only in acidic conditions; both were stable against further hydrolysis. researchgate.net

The degradation process primarily involves the opening of the imide ring and the cleavage of the amide linkage. researchgate.netresearchgate.net

Hydrolytic Half-life of Flumioxazin at Different pH Levels

| pH | Half-life | Reference(s) |

|---|---|---|

| 5 | 4.2 - 5 days | epa.govfao.org |

| 7 | 19 - 26 hours | epa.govfao.org |

| 9 | 14 - 23 minutes | epa.govfao.org |

| 5 | 16.4 hours | researchgate.net |

| 7 | 9.1 hours | researchgate.net |

Photolytic Degradation of Flumioxazin in Aqueous and Terrestrial Systems

Flumioxazin undergoes rapid photolytic degradation in both water and on soil. epa.gov The half-life for photolysis in water is approximately 1 day, while on soil it is about 5.8 days. epa.gov Similar to hydrolysis, the rate of photolytic degradation in aqueous solutions is influenced by pH, with the degradation rate at pH 7 being about ten times higher than at pH 5. researchgate.net The corrected half-lives for photolysis were reported as 41.5 hours at pH 5 and 4.9 hours at pH 7. researchgate.net

In a study using a xenon arc lamp to simulate sunlight, flumioxazin applied to sandy loam soil had a half-life of 3.2 days. epa.gov The parent compound decreased from 96.9% of the applied amount to 29.1-29.8% within 5-6 days. epa.gov The degradation products formed through photolysis are the same as those formed through hydrolysis. researchgate.net

Environmental Distribution and Transport Mechanisms of Flumioxazin

Adsorption and Desorption Characteristics of Flumioxazin in Soil and Sediment Matrices

The adsorption of flumioxazin to soil is a rapid process, with one study showing that 72% of the total herbicide was absorbed within the first hour of contact with a Greenville sandy clay loam soil, increasing to 78% after 72 hours. nih.govresearchgate.net Soil organic matter content is the most significant factor influencing flumioxazin adsorption, showing a high correlation (r² = 0.95). nih.govresearchgate.net The Freundlich distribution coefficient (K(f)) for adsorption across various agricultural soils ranged from 0.4 to 8.8. nih.govresearchgate.net

Sorption to different clay minerals varies, with K(f) values ranging from 4.7 for kaolinite (B1170537) to 50 for bentonite. nih.govresearchgate.net When normalized for surface area, aluminum hydroxide (B78521) (gibbsite) showed the highest flumioxazin sorption. nih.govresearchgate.net Molecular modeling suggests that a region of dense electronegativity on the 3-dione part of the molecule leads to greater sorption on positively charged surfaces, such as anionic exchange resins. nih.gov

Desorption from soil shows no hysteresis, meaning the process is reversible. nih.govresearchgate.net Desorption from clay minerals is very fast, and flumioxazin can become readily available in the soil solution as soil water content increases. nih.govresearchgate.net

Flumioxazin Adsorption Parameters in Different Sorbents

| Sorbent | Freundlich Distribution Coefficient (K(f)) | Reference(s) |

|---|---|---|

| Various Agricultural Soils | 0.4 - 8.8 | nih.govresearchgate.net |

| Kaolinite | 4.7 | nih.govresearchgate.net |

| Bentonite | 50 | nih.govresearchgate.net |

| Anionic Exchange Resin | 676 | nih.gov |

Leaching Potential and Mobility of Flumioxazin in Varied Soil Types

Flumioxazin is classified as having medium mobility potential in soil. epa.gov Its potential to leach into groundwater is considered low due to its rapid degradation. wi.govherts.ac.uk Column leaching studies have shown Kd values ranging from 0.5 to 19.3, corresponding to Koc values of 112 to 1,190, which suggests moderate mobility. epa.gov However, its major degradates, APF and THPA, are more mobile than the parent compound and have a higher potential to leach through the soil. epa.govnoaa.gov

The amount of rainfall or irrigation significantly influences the leaching of flumioxazin. cropj.com One study found that with 40 mm of simulated rainfall, flumioxazin was found up to a depth of 10 cm, while with 80 mm of rainfall, it reached 30 cm. cropj.com In another study, the maximum leaching depth was observed to be 45 cm. researchgate.net

Volatilization Potential of Flumioxazin from Water and Soil Surfaces

Flumioxazin is considered to be relatively volatile from both water and soil surfaces. epa.gov Its vapor pressure is reported as 2.4 x 10⁻⁶ mm Hg at 22°C, which indicates a low potential for volatilization. cropj.comresearchgate.net Because it is typically applied to the soil surface without being incorporated, volatilization could be a factor in its dissipation. epa.gov However, some sources state that it is not expected to volatilize into the atmosphere. canada.ca

Inter-compartmental Partitioning Behavior of Flumioxazin (e.g., air-water, water-sediment, soil-water)

The partitioning of flumioxazin between different environmental compartments is influenced by its physical and chemical properties. With a low water solubility of approximately 1.79 mg/L and a Log Kow of 2.55, flumioxazin has a tendency to move from water to other phases. nih.govcropj.com

In water-sediment systems, flumioxazin and its degradates partition into the sediment. mass.gov This partitioning reduces the concentration of these compounds in the water phase, thereby decreasing the potential for hydrolysis and photolysis while increasing their exposure to microbial degradation within the sediment. mass.govresearchgate.net The sediment can act as a sink for flumioxazin and its byproducts. mass.gov The rapid desorption from soil particles with an increase in soil water content indicates a dynamic partitioning between the soil and water phases. nih.gov

Table of Chemical Compound Names

| Abbreviation/Common Name | Chemical Name |

| Flumioxazin | N-(7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide |

| APF | 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one |

| THPA | 3,4,5,6-tetrahydrophthalic acid |

| 482-HA | Not specified in sources |

| 482-PHO | Not specified in sources |

| 482-PHO-HA | Not specified in sources |

| 482-PHO-DC | Not specified in sources |

| 482-PHO-ISO | Not specified in sources |

| 482-PHO-APF | Not specified in sources |

| Kaolinite | A clay mineral |

| Bentonite | A type of absorbent clay |

| Gibbsite | Aluminum hydroxide |

Bioaccumulation Potential of Fludioxonil in Non-Target Environmental Organisms

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. For Fludioxonil, this potential has been evaluated through its n-octanol/water partition coefficient (log Kow) and bioconcentration factor (BCF) studies in fish.

While bioaccumulation is often focused on aquatic organisms, it is also important to consider terrestrial, air-breathing organisms. europa.eu In rats, Fludioxonil is rapidly cleared from both blood and tissues, indicating a low potential for bioaccumulation of the parent compound or its metabolites. who.int

Interactive Data Table: Bioconcentration of Fludioxonil

| Organism | BCF Value | Finding | Source |

| Bluegill Sunfish | 430 (whole fish) | Measured value. regulations.gov | regulations.gov |

| Fish | 311-430 | Range of measured values. regulations.gov | regulations.gov |

| Fish | 366 | Measured value, not expected to bioaccumulate significantly. publications.gc.ca | publications.gc.ca |

| Aquatic Organisms | 240 | Estimated value. nih.gov | nih.gov |

Environmental Monitoring and Field Studies of Fludioxonil Concentrations and Persistence

Environmental monitoring and field studies provide real-world data on the presence and behavior of Fludioxonil in various environmental compartments. These studies have shown that Fludioxonil can enter surface waters through spray drift, runoff, and erosion. regulations.gov

In terrestrial environments, Fludioxonil is characterized as moderately persistent to persistent. regulations.gov Laboratory soil metabolism studies show half-lives ranging from 143 to 365 days, while field dissipation half-lives are between 87 and 228 days. regulations.gov Field studies have indicated that Fludioxonil is relatively immobile in soil, with no measurable residues detected at depths of 6 to 30 inches. regulations.govapvma.gov.au One of its degradates, CGA-192155, was found at a depth of 6 to 12 inches but is not persistent, with a half-life of 16-24 days. regulations.gov

In aquatic environments, Fludioxonil is stable to metabolism, with laboratory half-lives in aerobic aquatic metabolism studies ranging from 473 to 718 days. regulations.gov It is also stable in anaerobic flooded soil conditions. regulations.gov While stable to hydrolysis, Fludioxonil can undergo photodegradation in water, with half-lives of 1 and 8.7 days under optimal conditions. regulations.gov Soil surface photolysis is also a potential, though limited, dissipation route, with measured half-lives of 1.6 and 9.7 days. regulations.gov

Field monitoring has detected Fludioxonil in the environment. For instance, it has been found in ponds that collect runoff from vineyards. nih.gov A study on wild birds in the UK found that granivorous birds were exposed to Fludioxonil through the consumption of treated winter wheat seeds left on the soil surface after drilling. researchgate.net The study calculated that the amount of Fludioxonil ingested by the birds was low relative to the lethal dose. researchgate.net The general population may be exposed to Fludioxonil through the ingestion of fruits, vegetables, and wine containing residual amounts of the fungicide. nih.gov

The emergence of resistance to Fludioxonil has also been monitored. In 2012, a single isolate of Botrytis cinerea with low resistance to Fludioxonil was identified from a strawberry field in Virginia, marking the first report of such resistance in North America for this crop. nih.gov

Interactive Data Table: Persistence of Fludioxonil in the Environment

| Environment | Parameter | Half-life | Source |

| Soil (Lab) | Metabolism | 143-365 days | regulations.gov |

| Soil (Field) | Dissipation | 87-228 days | regulations.gov |

| Soil (Field) | Photolysis | 1.6-9.7 days | regulations.gov |

| Aquatic (Lab) | Aerobic Metabolism | 473-718 days | regulations.gov |

| Aquatic (Lab) | Anaerobic (Flooded Soil) | Stable | regulations.gov |

| Aquatic | Aqueous Photodegradation | 1-8.7 days | regulations.gov |

Mechanistic Investigations into the Interactions of Einecs 299 656 0 with Biological and Environmental Systems

Molecular Modes of Action of Einecs 299-656-0 in Biochemical Pathways

The molecular interactions of Undecan-4-olide are multifaceted, influencing various biochemical pathways through direct enzyme inhibition and receptor activation. Its mode of action is of particular interest in the contexts of xenobiotic metabolism and sensory perception.

One of the identified molecular modes of action for Undecan-4-olide is the inhibition of specific cytochrome P450 enzymes. It has been reported as a mild to weak inhibitor of CYP2A6, an enzyme involved in the metabolism of nicotine (B1678760). hpa.gov.tw This inhibitory action suggests that the compound can modulate the bioavailability and metabolic clearance of substances processed by this enzyme. hpa.gov.tw The European Commission's Scientific Committee on Emerging and Newly Identified Health Risks has noted that aliphatic lactones, as a class, may increase the bioavailability of nicotine by inhibiting its metabolism. hpa.gov.tw

In the realm of sensory science, Undecan-4-olide functions as an odorant that activates specific olfactory receptors. zhanggroup.orgmdpi.com Olfactory receptors are G protein-coupled receptors (GPCRs); upon binding of an odorant molecule, they initiate a signal transduction cascade. uoregon.edu This process typically involves the activation of the G protein Golf, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). The rise in cAMP opens cation channels, leading to membrane depolarization and the generation of a nerve impulse, which is ultimately perceived as a specific smell. uoregon.edu

Furthermore, studies on structural analogues provide insights into potential biochemical activities. For instance, the related α-methylene-γ-lactones have been shown to suppress the SOS-inducing activity of certain mutagens, indicating a possible role in modulating DNA repair pathways. acs.org

The biological effects of Undecan-4-olide are predicated on its ability to bind to specific macromolecules, primarily proteins. Research has identified its interaction with at least one human olfactory receptor. Data from the GLASS (GPCR-Ligand Association) database indicates that gamma-undecalactone (B92160) is a ligand for Olfactory receptor 5K1 (OR5K1). zhanggroup.org This binding is the initiating event in the perception of its characteristic fruity, peach-like aroma. mdpi.comodowell.com

The inhibitory effect of Undecan-4-olide on cytochrome P450 CYP2A6 also stems from a direct binding interaction. hpa.gov.tw Enzyme inhibition can occur when a molecule binds to the enzyme's active site, preventing the natural substrate from binding (competitive inhibition), or to an allosteric site, which alters the enzyme's conformation and reduces its activity (non-competitive inhibition). libretexts.org While the precise nature of this binding (competitive, non-competitive) is not detailed in the available literature, the inhibition itself confirms a physical association between Undecan-4-olide and the CYP2A6 enzyme.

Conversely, not all potential interactions lead to binding. A report from the Research Institute for Fragrance Materials (RIFM) concluded that the chemical structure of gamma-undecalactone suggests it would not be expected to react directly with skin proteins to cause sensitization. hpa.gov.tw This implies a low potential for forming covalent bonds with these macromolecules.

The primary documented effect of Undecan-4-olide on enzyme activity is its mild to weak inhibition of the catalytic rate of cytochrome P450 CYP2A6. hpa.gov.tw This enzyme is crucial for the metabolism of various compounds, and its inhibition by Undecan-4-olide can lead to altered pharmacokinetic profiles of other substances that are substrates for CYP2A6. hpa.gov.tw

In a different biological context, the presence of Undecan-4-olide has been correlated with changes in the activity of several enzymes. A study on wheat infested by the maize weevil, Sitophilus zeamais, identified Undecan-4-olide as one of the specific volatile organic compounds produced. researchgate.net This study also observed that the infestation led to significantly increased activities of lipid oxidation enzymes, including lipase, lipoxygenase, and alcohol dehydrogenase, which rose by 82.73%, 105.12%, and 487.86%, respectively, over the pest's life cycle. researchgate.net While a direct causal link showing that Undecan-4-olide itself enhances the catalytic rates of these enzymes was not established, its production is part of the metabolic shift that includes this elevated enzyme activity. researchgate.net

Studies on structural analogues also provide valuable data. Research on various γ- and δ-lactone analogues has demonstrated their antifungal properties, which are inherently linked to the inhibition of essential fungal enzymes or disruption of processes like the respiratory system. researchgate.net For example, massoialactone, an unsaturated δ-lactone, was found to inhibit oxygen consumption in Candida albicans, suggesting that its mechanism involves the inhibition of the respiratory enzyme system. researchgate.net

Currently, there is a lack of publicly available studies utilizing structural biology techniques like X-ray crystallography or macromolecular Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of Undecan-4-olide in complex with a biological target. jeolusa.communi.cznih.gov Such studies are crucial for visualizing the precise atomic-level interactions, including the specific amino acid residues involved in binding, the orientation of the ligand in the binding pocket, and any conformational changes in the macromolecule upon binding. jeolusa.comazolifesciences.com

The crystal structure of an olfactory receptor, for instance, has not yet been determined, which presents a significant challenge in structural biology. biomedres.us Homology modeling is often used to create theoretical structures of these receptors to predict ligand binding. biomedres.us

While structural data on its complexes are unavailable, spectroscopic data for the compound itself exist. The 13C NMR spectrum of Undecan-4-olide is documented and provides a reference for its chemical structure. chemicalbook.com This information is foundational for any future structural studies of its interactions with macromolecules.

Structure-Activity Relationship (SAR) Studies for this compound and its Structural Analogues

Structure-activity relationship (SAR) studies investigate how a compound's chemical structure relates to its biological activity, providing a framework for optimizing molecules and predicting the properties of new analogues. maayanlab.cloud

For Undecan-4-olide and related lactones, SAR studies have been particularly informative in the context of their antimicrobial properties. Research on a series of γ- and δ-lactone analogues has revealed several key structural determinants for their antifungal activity. researchgate.net

Lactone Ring Size: γ-lactones (a five-membered ring, as in Undecan-4-olide) generally exhibit higher antifungal activity than their δ-lactone (a six-membered ring) counterparts. researchgate.net

Alkyl Chain Length: The antimicrobial effects of γ-lactones tend to increase as the length of the alkyl side chain increases. acs.orgresearchgate.net

Stereochemistry: The chirality of the molecule can significantly impact its biological activity. For γ-undecalactone, the (R)-enantiomer was found to inhibit the growth of the fungus Aspergillus niger at lower concentrations compared to the (S)-form. researchgate.net

Unsaturation: The presence of double bonds in the lactone ring can enhance activity. Massoialactone, which possesses an unsaturated δ-lactone ring, shows a lower minimum inhibitory concentration against certain fungi compared to saturated decalactones. researchgate.net

α-Methylene Group: The introduction of an α-methylene group to the γ-lactone core has been studied. These α-methylene-γ-lactones, including α-methylene-γ-undecalactone, demonstrated inhibitory effects against several bacteria and fungi. acs.org The potency of this inhibition also showed a tendency to increase with the number of carbons in the alkyl side chain. acs.org

These SAR findings are summarized in the table below.

| Structural Feature | Effect on Antimicrobial Activity | Reference(s) |

| Ring Type | γ-Lactone > δ-Lactone | researchgate.net |

| Alkyl Chain Length | Activity increases with chain length | acs.orgresearchgate.net |

| Stereochemistry | (R)-γ-undecalactone > (S)-γ-undecalactone (vs. A. niger) | researchgate.net |

| α-Methylene Group | Presence enhances activity | acs.org |

| Ring Unsaturation | Presence can enhance activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure, which is essential for environmental risk assessment. ecetoc.orgresearchgate.net

The environmental fate of Undecan-4-olide has been assessed using QSAR modeling, specifically to predict its tendency to adsorb to soil and sediment. The soil adsorption coefficient (Koc) is a critical parameter that determines a chemical's mobility in the environment. hpa.gov.tw A high Koc value indicates that the substance is more likely to bind to soil particles and be less mobile.

The registration dossier for Undecan-4-olide under the REACH regulation details the use of a weight-of-evidence approach employing several QSAR models to estimate its Koc value. hpa.gov.tw The models used were KOCWIN v2.00 (from the US EPA) and the TGD (Technical Guidance Document) 2003 calculation method. hpa.gov.tw The KOCWIN model itself uses two different methodologies: one based on the Molecular Connectivity Index (MCI) and another based on the logarithm of the octanol-water partition coefficient (log Kow). hpa.gov.tw

The results from these QSAR models are summarized in the table below.

| QSAR Model/Method | Input Parameter | Predicted Koc (L/kg) | Reference |

| KOCWIN v2.00 – MCI | Molecular Structure | 398.5 | hpa.gov.tw |

| KOCWIN v2.00 – Kow | Experimental log Kow = 3.6 | 709.2 | hpa.gov.tw |

| TGD, 2003 | Chemical Class (Nonhydrophobic) & log Kow = 3.6 | 779.8 | hpa.gov.tw |

| Geometric Mean | - | 599.8 | hpa.gov.tw |

The geometric mean of these predicted values gives a Koc of 599.8 L/kg, which corresponds to a log Koc of 2.778. hpa.gov.tw Based on this value, Undecan-4-olide is classified as having low mobility in soil. hpa.gov.tw The models were deemed valid and the substance was found to be within the applicability domain of the KOCWIN model based on its molecular weight and structural fragments. hpa.gov.tw

Further research into the QSAR modeling of lactones has identified that descriptors such as pKa, electronegativity, charge density, and various steric parameters are significant for predicting properties like base-catalyzed hydrolysis rates, another important aspect of environmental persistence. researchgate.netscispace.com

Advanced Analytical Methodologies for the Detection and Quantification of Einecs 299 656 0 in Complex Matrices

Chromatographic Techniques for Separation and Analysis of Fludioxonil and its Metabolites

Chromatography is a cornerstone for the analysis of Fludioxonil, enabling the separation of the parent compound from its metabolites and matrix interferences. researchgate.net Both high-performance liquid chromatography and thin-layer chromatography are widely utilized.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Fludioxonil in various samples. fao.org Several validated methods have been established for its determination in plant materials, formulated products, and environmental samples. fao.orgukim.mk

Commonly used methods, such as REM 133.04 and AG-597B, are recognized for their suitability in determining Fludioxonil residues in diverse crops. fao.orgfao.org Method REM-133 typically involves sample extraction followed by clean-up using a phenyl solid-phase extraction (SPE) cartridge. fao.org The analysis is often performed with column switching (e.g., C18 and phenyl columns) and UV detection at approximately 268 nm. fao.org A modification of this method uses a single amino HPLC column with fluorescence detection (excitation at 265 nm, emission at 312 nm), which has also been validated. fao.orgfao.org

Method AG-597B also employs HPLC with UV detection (268 nm) but uses a silica (B1680970) SPE clean-up step and an amino or C18 analytical column. fao.orgfao.org The validated limit of quantification (LOQ) for these methods generally ranges from 0.01 to 0.05 mg/kg, depending on the matrix. fao.org

A study focused on a fungicide formulation containing Fludioxonil and Cyprodinil developed a rapid HPLC method using a C18 column with isocratic elution (acetonitrile and water) and UV detection. ukim.mkukim.mk This method demonstrated excellent linearity (R² ≥ 0.99), precision (RSD < 1%), and accuracy with recoveries between 98.95% and 102.26%. ukim.mkukim.mk

Table 1: HPLC Method Parameters for Fludioxonil Analysis

| Method | Column Type | Mobile Phase | Detection | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|

| REM 133.04 (modified) | Amino (NH2) | Not Specified | Fluorescence (Ex: 265 nm / Em: 312 nm) | 0.02 | fao.orgfao.org |

| AG-597B | Amino or C18 | Not Specified | UV (268 nm) | 0.01 - 0.05 | fao.orgfao.org |

| Formulation Analysis | ZORBAX Eclipse Plus C18 | Acetonitrile:Water (70:30, v/v) | UV (220 nm and 270 nm) | Not Specified | ukim.mkukim.mk |

| Lettuce Analysis | Reverse Phase C18 | Acetic acid/Acetonitrile (40:60, v/v) | Diode Array (254 nm) | 0.05 | cabidigitallibrary.org |

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of Fludioxonil. iaea.org While less common than HPLC for routine quantitative work, TLC is effective for screening purposes, method development, and confirming the presence of fungicides. iaea.org

In metabolic studies, TLC has been used to separate and identify various metabolites of [¹⁴C]-labeled Fludioxonil in samples from grapes, including juice, seeds, and presscake. fao.org These analyses often involve one- or two-dimensional TLC to resolve numerous radioactive components. fao.org

TLC is also utilized in bioautography assays to assess the antifungal activity of compounds. researchgate.net In one such study, Fludioxonil was used as a positive control, demonstrating a clear inhibition zone against the fungus Colletotrichum fragariae on the TLC plate. researchgate.net This highlights TLC's utility in linking chromatographic separation directly with biological activity. The development of high-quality plates and detection systems has renewed interest in TLC for pesticide residue analysis, particularly as a complementary technique to instrumental methods like GC and HPLC. iaea.org

Mass Spectrometry-Based Techniques for Identification and Structural Elucidation of Fludioxonil

Mass spectrometry (MS), particularly when coupled with chromatography, is indispensable for the sensitive detection, confirmation, and structural elucidation of Fludioxonil and its metabolites. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for analyzing trace levels of Fludioxonil in complex environmental and food matrices. ekb.egmdpi.com These techniques offer high specificity and sensitivity, overcoming matrix interferences that can affect other detectors. mdpi.com

LC-MS/MS methods have been developed and validated for determining Fludioxonil in diverse samples such as surface water, drinking water, processed fruits, and various crops. mdpi.commdpi.comoup.com Sample preparation often involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by LC-MS/MS analysis. europa.eunih.gov

For instance, an LC-MS/MS method for analyzing Fludioxonil in cherries reported a low limit of detection (LOD) of 0.005 mg/kg and an LOQ of 0.01 mg/kg, with recoveries between 81% and 94%. nih.gov Another study on processed fruits like tomato pulp and pear purée used LC coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) and achieved mean recoveries of 77.1% to 96.5% for Fludioxonil at fortification levels as low as 0.002 mg/kg. oup.com In environmental monitoring, LC-MS/MS is used to analyze pesticides in filtered water and suspended sediment, providing sufficient sensitivity to detect concentrations in the nanogram-per-liter range. usgs.gov

Table 2: LC-MS/MS Method Performance for Fludioxonil Analysis in Various Matrices

| Matrix | Sample Preparation | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|

| Cherries | QuEChERS | 0.01 mg/kg | 81 - 94 | nih.gov |

| Processed Fruits (Tomato, Pear) | Miniaturized extraction-partition | N/A (Fortified at 0.002-0.020 mg/kg) | 77.1 - 96.5 | oup.com |

| High Water/Acid/Oil & Dry Commodities | QuEChERS | 0.01 mg/kg | Not Specified | europa.eu |

| Surface Water | QuEChERS | 0.1 - 0.2 µg/L (LOD) | 90 - 110 | mdpi.com |

Application of High-Resolution Mass Spectrometry for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and structurally elucidating unknown metabolites of Fludioxonil. nih.govpolyu.edu.hk Its ability to provide accurate mass measurements allows for the determination of elemental compositions for parent ions and fragments, which is crucial for characterizing novel compounds. nih.gov

In one study, the in vitro metabolism of Fludioxonil in human liver microsomes was investigated using HRMS. nih.gov This led to the structural elucidation of 17 major metabolites, with hydroxylation, demethylation, and oxidation identified as the main transformation pathways. nih.gov The information gained from such in vitro studies can be used to develop suspect screening methods for identifying these metabolites as potential exposure biomarkers in human samples like urine. nih.gov

Retrospective analysis of HRMS data from indoor dust samples also tentatively identified Fludioxonil among other pesticides. oaepublish.com This non-target screening approach demonstrates the utility of HRMS in broadly characterizing chemical contaminants in complex environmental samples without prior knowledge of their presence. oaepublish.com

Radiochemical Analytical Techniques for Environmental Fate Studies of Radiolabeled Fludioxonil

Environmental fate studies are essential for understanding the distribution, transformation, and degradation of pesticides in the environment. battelle.org Using radiolabeled compounds, such as [¹⁴C]-Fludioxonil, allows for a complete mass balance and unambiguous tracking of the active substance and its transformation products. battelle.orgwhiterose.ac.uk

Studies using [pyrrole-4-¹⁴C]Fludioxonil have been conducted on various plants, including grapes, to investigate its metabolism. fao.org After application, the total radioactive residue (TRR) is measured in different parts of the plant (e.g., fruit, leaves, juice) using liquid scintillation counting (LSC). fao.org The radioactivity is then extracted and partitioned, and individual components are separated by techniques like TLC and HPLC. fao.org This approach revealed that after application on grapes, a significant portion of the radioactivity remained as the parent Fludioxonil, but numerous metabolites were also formed, although none individually exceeded a small percentage of the TRR. fao.org

In animal metabolism studies, goats were administered radiolabeled Fludioxonil. nih.gov The analysis showed that the parent compound was the main component in fat and muscle, while various conjugated metabolites (sulfate and glucuronide derivatives) were predominant in the kidney. nih.gov These studies are critical for establishing residue definitions for risk assessment. europa.eu The use of radiolabels simplifies the validation of extraction methods and helps in constructing a comprehensive picture of the metabolic pathways. battelle.org

Table of Compound Names

| Common Name/Code | Chemical Name |

| Fludioxonil | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile nih.gov |

| Cyprodinil | 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine |

| CGA 192155 | 2,2-difluoro-benzo nih.govreach24h.comdioxole-4-carboxylic acid europa.eu |

| CGA227731 | Not specified in search results |

| SYN 518579 | Metabolite of Fludioxonil fao.org |

| SYN 518581 | Metabolite of Fludioxonil fao.org |

| SYN 518580 | Metabolite of Fludioxonil fao.org |

| CGA 344623 | Metabolite of Fludioxonil fao.org |

| CGA 308103 | Metabolite of Fludioxonil fao.org |

Theoretical and Computational Chemistry Approaches in Einecs 299 656 0 Research

Molecular Modeling and Simulation of Flurtamone's Environmental Behavior

Molecular modeling and simulation are powerful computational techniques used to predict how a chemical like Flurtamone will behave in the environment. These methods can simulate the interactions of Flurtamone with soil particles, water molecules, and organic matter, which govern its mobility, persistence, and bioavailability. By understanding these interactions at a molecular level, scientists can better predict the herbicide's potential for leaching into groundwater or accumulating in different environmental compartments.

Simulations of Flurtamone's environmental behavior would typically involve models that consider various physicochemical properties and environmental factors. These models can range from simple estimations of partitioning behavior to complex simulations of its movement through different soil layers under varying climatic conditions. For instance, a key aspect of Flurtamone's environmental fate is its degradation. It is known to have environmental transformation products, including trifluoroacetic acid (TFA). nih.gov Molecular modeling can help in understanding the pathways of such transformations.

Table 1: Illustrative Parameters for Molecular Modeling of Flurtamone's Environmental Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity of Flurtamone

Quantum chemical calculations are employed to investigate the electronic structure of molecules, which in turn determines their chemical reactivity. nexgenagrichem.co.uk For a herbicide like Flurtamone, these calculations can predict its susceptibility to various degradation processes, such as hydrolysis, photolysis, and microbial degradation. By understanding the electronic properties, researchers can identify the most reactive sites on the Flurtamone molecule and propose likely degradation pathways. acs.org

Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors. These descriptors provide insights into the molecule's stability and how it might interact with other substances in the environment. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's ability to donate or accept electrons, which is fundamental to many chemical reactions. The photochemical stability of herbicides, which is a function of their electronic ground and excited states, can be assessed using these quantum mechanical methods. nexgenagrichem.co.uk

The following table illustrates some of the key quantum chemical descriptors and their significance in assessing the reactivity of a herbicide like Flurtamone.

Table 2: Illustrative Quantum Chemical Descriptors for Flurtamone

Predictive Environmental Concentration (PEC) Modeling for Flurtamone

Predictive Environmental Concentration (PEC) modeling is a crucial component of the environmental risk assessment for pesticides. nibio.noresearchgate.net These models estimate the concentration of a substance that can be expected in various environmental compartments (soil, water, air) following its application according to agricultural practices. nibio.notaylorandfrancis.com For Flurtamone, PEC modeling is used by regulatory bodies to assess the potential risk to non-target organisms.

In the European Union, the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) provides a framework for calculating PECs. farmlandbirds.netresearchgate.net These models use data on the application rate of the pesticide, its degradation and sorption characteristics, and scenario-specific soil and climate data to predict concentrations over time. nibio.noembrapa.br

A peer review by the European Food Safety Authority (EFSA) for Flurtamone indicated that its metabolites were predicted to be present in groundwater at concentrations exceeding the regulatory limit of 0.1 µg/L in all relevant FOCUS groundwater scenarios. researchgate.net This highlights the importance of PEC modeling in identifying potential environmental risks.

The table below provides an illustrative breakdown of the inputs and outputs of a typical PEC model for a pesticide like Flurtamone.

Table 3: Illustrative Components of a Predictive Environmental Concentration (PEC) Model for Flurtamone

Future Directions and Emerging Research Paradigms for Einecs 299 656 0

Integration of Omics Technologies in Understanding Microbial Interactions with 3-(4-Methoxyphenyl)propionic acid

The intricate relationship between chemical compounds and microbial ecosystems is a burgeoning field of study, with omics technologies providing unprecedented insights. While direct omics studies on 3-(4-Methoxyphenyl)propionic acid are still emerging, research on structurally similar compounds, particularly its hydroxylated analog 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, offers a compelling blueprint for future investigations. nih.govmdpi.commdpi.com

Gut microbiota play a crucial role in metabolizing dietary polyphenols into more bioavailable and bioactive compounds. nih.govmdpi.com HMPA, for instance, is a prominent metabolite produced by gut microbes from the transformation of dietary compounds like ferulic acid, curcumin, and chlorogenic acid. mdpi.comnih.gov Studies utilizing metabolomics have been instrumental in identifying these transformation pathways. For example, metabolomic analysis of human plasma after the consumption of certain foods has revealed the appearance of microbial metabolites like HMPA, underscoring the importance of the gut microbiome in processing dietary phenolics. conicet.gov.ar

A significant study in diet-induced obese mice demonstrated that HMPA, produced by gut microbiota from its precursor, could improve the host's metabolic condition. nih.govmdpi.com This research employed 16S rRNA sequencing, a metagenomic approach, to show that HMPA administration modulated the gut microbial community. Specifically, it led to an increase in the abundance of the phylum Bacteroidetes and a decrease in the phylum Firmicutes, a ratio often associated with a leaner phenotype. nih.govmdpi.com These findings highlight how metabolomics and metagenomics can be synergistically used to link microbial metabolism of a specific compound to host health outcomes.

Future research will likely leverage a multi-omics approach to further elucidate these interactions.

Metagenomics: To identify the specific microbial species and genes responsible for the metabolism of 3-(4-Methoxyphenyl)propionic acid.

Metatranscriptomics: To study the expression of these microbial genes in response to the compound.

Metaproteomics: To identify the specific enzymes (e.g., demethylases, reductases) produced by the microbiota that catalyze the transformation reactions. researchgate.net

Metabolomics: To track the full spectrum of metabolites produced during these interactions, both microbial and host-derived, providing a comprehensive view of the metabolic network. conicet.gov.ar

This integrated omics approach will be pivotal in understanding not just the fate of 3-(4-Methoxyphenyl)propionic acid in a microbial environment but also its potential prebiotic-like effects and its influence on the host-microbiome axis.

Table 1: Omics Technologies in the Study of Microbial-Phenolic Compound Interactions

| Omics Technology | Research Focus | Key Findings from Related Compound Studies | Future Application for Einecs 299-656-0 |

|---|---|---|---|

| Metagenomics (16S rRNA sequencing) | Microbial composition and diversity. | HMPA administration alters gut microbiota, increasing Bacteroidetes and decreasing Firmicutes. nih.govmdpi.com | Identifying specific microbial consortia that metabolize or are modulated by the compound. |

| Metabolomics | Identifying and quantifying metabolites. | Identified HMPA as a key microbial metabolite of dietary polyphenols like ferulic acid. mdpi.comconicet.gov.ar | Mapping the complete metabolic pathway of the compound and its downstream effects. |

| Metaproteomics | Identifying microbial proteins and enzymes. | Can link specific enzymatic functions to observed metabolic transformations. researchgate.net | Identifying the specific microbial enzymes responsible for transforming the compound. |

Development of Advanced Materials Incorporating or Interacting with 3-(4-Methoxyphenyl)propionic acid

The unique chemical structure of 3-(4-Methoxyphenyl)propionic acid makes it a valuable component in the field of materials science for creating advanced functional materials. researchgate.net Researchers are exploring its incorporation into various matrices to develop new materials with enhanced properties, particularly for controlled-release applications and improved stability.

A significant area of research is the development of nanocomposites using layered hydroxides. One study successfully intercalated 3-(4-Methoxyphenyl)propionic acid anions into the inorganic layers of zinc hydroxide (B78521) nitrate (B79036) (ZHN). researchgate.net This process, achieved through both ion exchange and co-precipitation methods, resulted in a ZHN-MPP nanocomposite where the compound is sandwiched between the zinc hydroxide layers. Powder X-ray diffraction (PXRD) analysis confirmed the successful intercalation, showing an expansion of the interlayer spacing of the ZHN. researchgate.net This new material is being investigated for the development of a new generation of agrochemicals, potentially offering a controlled-release mechanism for the active compound. researchgate.net The study found that the ion exchange method produced a nanocomposite with higher crystallinity and greater thermal stability. researchgate.net

Building on this concept, another study explored the coating of a magnesium-layered hydroxide (MLH) nanocomposite containing 3-(4-Methoxyphenyl)propionic acid with carboxymethylcellulose (CMC). arabjchem.org The resulting MLH-MPP/CMC nanocomposite demonstrated enhanced thermal stability compared to the uncoated version. arabjchem.org The CMC coating deposits on the surface, maintaining the intercalated structure of the active compound within the layers. This approach is promising for creating sophisticated controlled-release systems, where the layered hydroxide provides a stable reservoir for the compound and the polymer coating further modulates its release. arabjchem.org

Beyond layered hydroxides, there is potential for incorporating 3-(4-Methoxyphenyl)propionic acid into polymer formulations to enhance properties like thermal stability and mechanical strength, which is beneficial for various applications in materials science. chemimpex.com The aromatic ring and carboxylic acid functionality provide sites for potential polymerization or grafting onto existing polymer backbones. Future research may focus on creating novel polymers where the compound is a monomer, or on its use as a functional additive in plastics, coatings, and adhesives.

Table 2: Advanced Materials Incorporating 3-(4-Methoxyphenyl)propionic acid

| Material Type | Method of Incorporation | Enhanced Properties | Potential Application |

|---|---|---|---|

| Zinc Hydroxide Nitrate (ZHN) Nanocomposite | Intercalation via ion exchange or co-precipitation. researchgate.net | Controlled release, enhanced thermal stability. researchgate.net | Advanced agrochemicals. researchgate.net |

| Carboxymethylcellulose (CMC)-Coated Magnesium-Layered Hydroxide (MLH) Nanocomposite | Intercalation followed by surface coating. arabjchem.org | Significantly enhanced thermal stability, controlled release. arabjchem.org | Controlled-release formulations. arabjchem.org |

| Polymer Formulations | Incorporation as an additive or monomer. chemimpex.com | Potential for enhanced thermal stability and mechanical strength. chemimpex.com | Specialty polymers, coatings. |

Novel Applications of 3-(4-Methoxyphenyl)propionic acid in Chemical Synthesis and Catalysis

3-(4-Methoxyphenyl)propionic acid serves as a crucial building block in organic synthesis, with established roles as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. guidechem.comchemimpex.compmarketresearch.com However, emerging research is focused on leveraging this compound in more novel and efficient synthetic methodologies, including green chemistry and biocatalysis.

One innovative application is its use in intramolecular Friedel-Crafts acylation to produce 7-methoxy-1-indanone. researchgate.net Traditionally, this reaction requires harsh conditions, often using strong acids as both catalyst and solvent. Recent studies have demonstrated that this cyclization can be performed efficiently using non-conventional energy sources like microwaves (MW) and high-intensity ultrasound (US). researchgate.net These methods offer a greener alternative, often leading to higher yields in shorter reaction times and under milder conditions, thereby reducing environmental impact. researchgate.net

The field of biocatalysis presents another exciting frontier. A patent for the preparation of optically active diltiazem, a cardiovascular drug, utilizes an enzymatic resolution process. google.com The synthesis involves a derivative, methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, which is resolved using enzymes such as lipases. google.com This highlights the potential for using enzymes to perform highly selective transformations on substrates derived from 3-(4-Methoxyphenyl)propionic acid, creating high-purity chiral compounds that are essential for the pharmaceutical industry. The use of enzymes in synthesis is highly advantageous as they operate under mild conditions and exhibit high stereoselectivity. google.com

Furthermore, the structural backbone of 3-(4-Methoxyphenyl)propionic acid is being used to synthesize novel derivatives with potential biological activities. Research has shown the synthesis of new compounds starting from 3-((4-methoxyphenyl)amino)propanehydrazide, a derivative of the parent molecule, to create novel hydrazinecarboxamides and triazole-thiones with antioxidant and anticancer properties. nih.gov These studies demonstrate its utility as a scaffold for developing new chemical entities with therapeutic potential.

Future research is expected to further explore:

Catalyst Development: Using the compound as a ligand or precursor for novel metal catalysts.

Flow Chemistry: Integrating its reactions into continuous flow systems for safer, more efficient, and scalable production of its derivatives.

Photocatalysis: Employing light-driven reactions to functionalize the molecule in new ways, opening up novel synthetic pathways.

Q & A

Q. What are the key physicochemical properties of Einecs 299-656-0 critical for experimental design?

To design robust experiments, researchers must first characterize solubility, stability, reactivity, and thermal behavior. Techniques like differential scanning calorimetry (DSC) for thermal stability, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity analysis are essential. Ensure reproducibility by documenting environmental conditions (e.g., temperature, humidity) and solvent systems used .

Q. What validated analytical techniques are recommended for characterizing this compound in complex matrices?

Prioritize hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) for volatile components, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile analytes, and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. Validate methods using spike-and-recovery experiments in representative matrices to assess accuracy and precision .

Q. How should researchers conduct a systematic literature review to identify gaps in existing studies on this compound?

Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search terms. Leverage databases (e.g., PubMed, SciFinder) with Boolean operators and filters for publication date/study type. Critically appraise sources for bias, sample size adequacy, and methodological rigor. Document contradictions in reported data (e.g., catalytic efficiency, toxicity) for further investigation .

Advanced Research Questions

Q. How can computational modeling elucidate contradictory reaction mechanisms involving this compound?

Apply density functional theory (DFT) to model transition states and compare activation energies across proposed pathways. Validate simulations with kinetic isotope effect (KIE) experiments or in situ spectroscopy (e.g., Raman). Use sensitivity analysis to identify variables (e.g., solvent polarity, temperature) that disproportionately affect outcomes .

Q. What strategies optimize the reproducibility of synthetic protocols for this compound under varying conditions?

Implement design of experiments (DoE) to statistically evaluate interactions between factors like catalyst loading, reaction time, and solvent composition. Use process analytical technology (PAT) for real-time monitoring. Share raw data and detailed protocols (e.g., via supplementary materials) to enable replication .

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound across in vitro and in vivo studies?

Conduct dose-response meta-analyses to reconcile differences, adjusting for variables like cell line specificity or metabolic activation. Use comparative transcriptomics to identify conserved pathways. Validate findings with organ-on-a-chip models to bridge in vitro-in vivo gaps .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Document raw material sources, purification methods, and storage conditions. Perform principal component analysis (PCA) on quality control data (e.g., purity, yield) to identify outlier batches. Implement statistical process control (SPC) charts for continuous monitoring .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving human-derived data related to this compound?

Obtain institutional review board (IRB) approval for human cell line use. Anonymize data and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Disclose conflicts of interest and funding sources in compliance with journal guidelines .

Q. How can researchers ensure compliance with journal requirements for publishing studies on this compound?

Structure manuscripts using IMReD (Introduction, Methods, Results, Discussion) format. Include detailed experimental sections for replication, and submit large datasets as supplementary files. Use citation management tools to avoid plagiarism and ensure proper attribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.